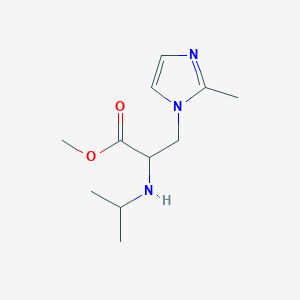

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

CAS No.:

Cat. No.: VC18283959

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3 |

| Standard InChI Key | PLMPLBFRNXCZSK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1CC(C(=O)OC)NC(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central propanoate backbone substituted at the second carbon with an isopropylamino group (-NH-CH(CH₃)₂) and at the third carbon with a 2-methyl-1H-imidazol-1-yl group. The methyl ester (-COOCH₃) at the first carbon completes the structure . Key structural attributes include:

-

Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, methyl-substituted at the 2-position.

-

Isopropylamino group: A secondary amine contributing to basicity and potential hydrogen-bonding interactions.

-

Ester functionality: Enhances solubility in organic solvents and influences metabolic stability .

The IUPAC name, methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate, reflects this arrangement.

Spectroscopic and Computational Data

-

NMR: Protons on the imidazole ring resonate between δ 6.8–7.8 ppm, while the isopropylamino group’s methine proton appears near δ 3.5–4.0 ppm.

-

IR: Stretching vibrations for N-H (≈3300 cm⁻¹), C=O (≈1720 cm⁻¹), and aromatic C-N (≈1600 cm⁻¹) are characteristic .

-

Mass Spectrometry: The molecular ion peak at m/z 225.29 confirms the molecular weight, with fragmentation patterns dominated by loss of the isopropylamino group (-59 Da) .

Synthesis and Preparation

Optimization Challenges

-

Regioselectivity: Competing N1 vs. N3 alkylation of imidazole necessitates careful control of reaction conditions.

-

Purity: Byproducts such as di-alkylated imidazoles or hydrolyzed esters require chromatographic removal .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃); poorly soluble in water.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic media due to the ester group .

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Decomposes >200°C | |

| LogP (Octanol-Water) | Estimated 1.2–1.5 | |

| pKa (Imidazole NH) | ~7.1 (similar to histidine) |

Reactivity and Functionalization

Electrophilic Substitution

The imidazole ring undergoes electrophilic substitution at the 4- or 5-positions under nitration or halogenation conditions, though such derivatives are unreported for this compound .

Ester Hydrolysis

The methyl ester can be hydrolyzed to the carboxylic acid using LiOH or NaOH, enabling further derivatization (e.g., amide formation) .

Comparative Analysis with Related Compounds

Research Challenges and Future Directions

-

Synthetic Scalability: Current routes suffer from moderate yields; flow chemistry or microwave-assisted methods could improve efficiency .

-

Biological Profiling: No data exist on toxicity, pharmacokinetics, or target binding—critical gaps for pharmaceutical development .

-

Materials Applications: Exploration of metal-organic frameworks (MOFs) using this ligand remains untapped .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume